molecular formula C7H14N2O2 B8428948 (R)-2-Methoxymethyl-pyrrolidine-2-carboxylic acid amide

(R)-2-Methoxymethyl-pyrrolidine-2-carboxylic acid amide

Cat. No. B8428948
M. Wt: 158.20 g/mol
InChI Key: UERJQLSCUANGFE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC12CCCN1C(C(Cl)(Cl)Cl)OC2=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][O:2][CH2:3][C:4]12[N:5]([CH:6]([C:9]([Cl:10])([Cl:11])[Cl:12])[O:7][C:8]1=[O:13])[CH2:14][CH2:15][CH2:16]2.[NH3:17]>>[CH3:1][O:2][CH2:3][C:4]1([C:8](=[O:7])[NH2:17])[NH:5][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COCC12CCCN1C(C(Cl)(Cl)Cl)OC2=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC12CCCN1C(C(Cl)(Cl)Cl)OC2=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
COCC1(C(N)=O)CCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC12CCCN1C(C(Cl)(Cl)Cl)OC2=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][O:2][CH2:3][C:4]12[N:5]([CH:6]([C:9]([Cl:10])([Cl:11])[Cl:12])[O:7][C:8]1=[O:13])[CH2:14][CH2:15][CH2:16]2.[NH3:17]>>[CH3:1][O:2][CH2:3][C:4]1([C:8](=[O:7])[NH2:17])[NH:5][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COCC12CCCN1C(C(Cl)(Cl)Cl)OC2=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCC12CCCN1C(C(Cl)(Cl)Cl)OC2=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
COCC1(C(N)=O)CCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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